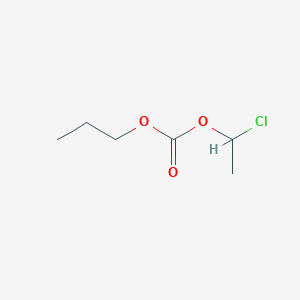

1-Chloroethyl propyl carbonate

Description

Contextual Significance of Organic Carbonates in Synthetic Chemistry

Organic carbonates are a class of compounds characterized by a carbonyl group flanked by two alkoxy or aryloxy groups, with the general structure R−O−C(=O)−O−R′. evitachem.com They are recognized as valuable entities in organic synthesis, serving as versatile intermediates and reagents. framochem.comvandemark.com Their utility stems from the reactivity of the carbonate functional group, which allows for a variety of chemical transformations.

Historically, the synthesis of organic carbonates often involved the use of hazardous reagents like phosgene (B1210022). oaji.net However, significant research has been dedicated to developing greener and safer synthetic routes. oaji.net In modern synthetic chemistry, organic carbonates are employed in diverse applications. They are used as solvents, particularly as "green" alternatives to more toxic options, in various chemical processes and for catalysis. They also serve as carbonylating agents and as protecting groups for sensitive functional groups, such as hydroxyl and amino groups, during complex multi-step syntheses. srce.hrtcichemicals.com The stability of the carbonate linkage can be tuned by modifying the R and R' groups, allowing for selective removal under specific conditions. tcichemicals.com This tunable reactivity makes them essential tools in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. framochem.com

Interdisciplinary Relevance of 1-Chloroethyl Propyl Carbonate Studies

The study of this compound and related haloalkyl carbonates extends across several scientific fields, highlighting its interdisciplinary importance. While specific research solely focused on this compound is limited, its role as a key synthetic intermediate provides significant context for its relevance.

Pharmaceutical Chemistry: One of the most direct applications of this compound is in the synthesis of pharmaceutical compounds. It has been identified as a crucial intermediate in the preparation of analogues of cefpodoxime (B17579) proxetil, a third-generation cephalosporin (B10832234) antibiotic. oaji.net Specifically, n-propanol, as a contaminant in isopropanol, can react with 1-chloroethyl chloroformate to produce this compound, which then participates in the subsequent steps to form the N-propyl analogue of cefpodoxime proxetil. oaji.net This role underscores its importance in drug development and impurity synthesis for regulatory purposes. The broader class of haloalkyl carbonates is also instrumental in creating prodrugs, which are modified versions of active pharmaceutical ingredients designed to improve properties like solubility and bioavailability. oaji.net

Agrochemical Science: Similar to the pharmaceutical industry, the agrochemical sector utilizes complex organic molecules for crop protection and pest control. Haloalkyl carbonates, including compounds structurally related to this compound, serve as intermediates in the synthesis of new pesticides and other crop protection agents. anshulchemicals.comsimagchem.com The reactive nature of the chloroethyl group allows for its incorporation into larger, more complex molecules with desired biological activities. anshulchemicals.com

Polymer and Materials Science: Organic carbonates are also investigated for their use in the polymer industry. framochem.comvandemark.comanshulchemicals.com They can act as monomers or precursors in the development of new polymers and resins. anshulchemicals.com The specific functionalities of haloalkyl carbonates can be exploited to create polymers with tailored properties. While direct research on this compound in this area is not prominent, the general reactivity of such compounds suggests potential applications in the synthesis of functional polymers and coatings. anshulchemicals.com

The table below summarizes the key properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 99464-82-1 | nih.gov |

| Molecular Formula | C₆H₁₁ClO₃ | nih.gov |

| Molecular Weight | 166.60 g/mol | nih.gov |

| Appearance | Liquid | sigmaaldrich.comamericanelements.com |

| SMILES | CCCOC(=O)OC(C)Cl | nih.gov |

| InChI Key | WSMINTWDWKPQQQ-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-chloroethyl propyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-3-4-9-6(8)10-5(2)7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMINTWDWKPQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)OC(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272638 | |

| Record name | Carbonic acid, 1-chloroethyl propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99464-82-1 | |

| Record name | Carbonic acid, 1-chloroethyl propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99464-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 1-chloroethyl propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Hydrolysis Pathways of Carbonate Esters

Hydrolysis of a carbonate ester involves the cleavage of the ester bond to yield an alcohol and carbonic acid, which is unstable and typically decomposes to carbon dioxide. This reaction can be catalyzed by either acid or base.

Kinetic and Mechanistic Aspects of Hydrolysis

The hydrolysis of carbonate esters, like other esters, generally proceeds through a nucleophilic acyl substitution mechanism. The reaction pathway is dependent on the pH of the solution. wikipedia.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the carbonate is protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as a water molecule, can then attack the activated carbonyl carbon. This is a reversible process, and an excess of water is required to drive the equilibrium toward the formation of the carboxylic acid (which decomposes) and the corresponding alcohols. wikipedia.orglibretexts.org The mechanism is the reverse of a Fischer esterification and involves the formation of a tetrahedral intermediate. libretexts.orgucoz.com For 1-Chloroethyl propyl carbonate, this would result in the formation of propanol (B110389), acetaldehyde (B116499) (from the unstable 1-chloroethanol), and carbon dioxide.

Base-Promoted Hydrolysis (Saponification) : In the presence of a strong base, such as hydroxide (B78521) ions (OH⁻), the hydrolysis is effectively irreversible. wikipedia.org The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org The subsequent collapse of this intermediate displaces one of the alkoxide groups. The final step involves an acid-base reaction where the newly formed carboxylic acid is deprotonated by the alkoxide, driving the reaction to completion. libretexts.org Because the base is consumed in the reaction, it is considered a reagent rather than a catalyst. wikipedia.orglibretexts.org

Influence of Substituent Effects on Reactivity

The rate of hydrolysis is significantly influenced by the electronic and steric properties of the substituent groups attached to the carbonate core. chemrxiv.orgrsc.org These effects alter the stability of the reactants and the transition state.

Electronic Effects : The presence of electron-withdrawing groups on either the acyl or alkyl portion of the ester can increase the rate of hydrolysis. chemrxiv.orgresearchgate.net Such groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. In this compound, the chlorine atom on the α-carbon of the ethyl group acts as an electron-withdrawing group via the inductive effect. This is expected to increase the rate of hydrolysis compared to a non-halogenated analogue like ethyl propyl carbonate.

Steric Effects : The size of the substituent groups can also affect the reaction rate. Bulky substituents near the reaction center can hinder the approach of the nucleophile (water or hydroxide), slowing down the formation of the tetrahedral intermediate. chemrxiv.orgrsc.org This phenomenon is known as steric hindrance. The propyl group is larger than a methyl or ethyl group and would be expected to slightly decrease the reaction rate compared to smaller alkyl carbonates. However, the electronic effect of the chloroethyl group is generally a more dominant factor in determining reactivity. ias.ac.in

The following table summarizes the expected influence of different substituents on the rate of alkaline hydrolysis of a generic carbonate ester (R¹-O-C(O)O-R²).

| Substituent (R¹ or R²) | Electronic Effect | Steric Effect | Expected Change in Hydrolysis Rate |

| Methyl | Weakly electron-donating | Minimal | Baseline |

| Propyl | Weakly electron-donating | Small increase | Slight decrease |

| Phenyl | Electron-withdrawing | Moderate | Increase |

| 1-Chloroethyl | Strongly electron-withdrawing | Small increase | Significant increase |

Transesterification Reactions of Carbonate Esters

Transesterification is a process where the alkoxy (-OR) group of an ester is exchanged with the alkoxy group of another alcohol. masterorganicchemistry.com For a carbonate ester, this involves converting it into a different carbonate ester. The reaction can be catalyzed by acids or bases. masterorganicchemistry.com

R¹-O-C(O)O-R² + R³-OH ⇌ R¹-O-C(O)O-R³ + R²-OH

This reaction is an equilibrium process. To drive the reaction towards the desired product, it is common to use a large excess of the reactant alcohol (R³-OH) or to remove the displaced alcohol (R²-OH) as it is formed. masterorganicchemistry.com

Catalysis in Transesterification

A variety of catalysts can be employed to facilitate the transesterification of carbonate esters. The choice of catalyst depends on the specific substrates and desired reaction conditions.

Base Catalysis : Strong bases, such as alkoxides (e.g., sodium methoxide), are effective catalysts. The mechanism involves the nucleophilic attack of the alkoxide on the carbonyl carbon of the carbonate ester. masterorganicchemistry.com Weaker bases, including sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), are also used, particularly in industrial applications like biodiesel production from triglycerides. scielo.org.zaresearchgate.net Their catalytic activity is often related to their basicity and solubility in the reaction medium. scielo.org.za

Acid Catalysis : Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, work by protonating the carbonyl oxygen, thereby activating the carbonate ester toward nucleophilic attack by the alcohol. The mechanism involves a series of protonation, addition, deprotonation, and elimination steps (PADPED). masterorganicchemistry.com

Enzymatic Catalysis : Certain enzymes, particularly lipases and esterases, can catalyze transesterification reactions under mild conditions. nih.gov This approach offers high selectivity and is considered a green chemistry alternative.

Heterogeneous Catalysis : Solid catalysts, such as metal oxides (e.g., CeO₂, La₂O₃) and functionalized polymers, are also employed. mdpi.comresearchgate.netnih.gov These catalysts are easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. The activity of metal oxides often correlates with the density of basic sites on their surface. nih.gov

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The 1-chloroethyl group in this compound contains a secondary carbon atom bonded to a chlorine atom, which is a good leaving group. This structure is susceptible to nucleophilic substitution reactions, where a nucleophile replaces the chloride ion. byjus.com These reactions can proceed through either an Sₙ1 (substitution nucleophilic unimolecular) or Sₙ2 (substitution nucleophilic bimolecular) mechanism, or a combination of both. masterorganicchemistry.com

The adjacent oxygen atom of the carbonate group plays a crucial role in influencing the reaction mechanism. It can stabilize a developing positive charge on the α-carbon through resonance (lone pair donation), which strongly favors an Sₙ1 pathway via a stabilized oxocarbenium ion intermediate.

Sₙ1 Mechanism : This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group (Cl⁻) to form a carbocation intermediate. byjus.com This carbocation is then rapidly attacked by a nucleophile. This pathway is favored by polar protic solvents (like water or ethanol), which can solvate both the leaving group and the carbocation, and by substrates that form stable carbocations. libretexts.org The resonance stabilization provided by the adjacent oxygen makes the Sₙ1 pathway particularly likely for the 1-chloroethyl group.

Sₙ2 Mechanism : This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. byjus.com This reaction proceeds with an inversion of stereochemistry at the reaction center. It is favored by strong nucleophiles, polar aprotic solvents (like acetone (B3395972) or DMSO), and sterically unhindered substrates. libretexts.org While possible, the Sₙ2 pathway is less likely for this substrate due to the high stability of the potential carbocation intermediate.

The following table compares the key features of Sₙ1 and Sₙ2 reactions as they relate to the 1-chloroethyl moiety.

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Kinetics | First-order | Second-order |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Substrate | Favored by substrates forming stable carbocations (e.g., 2°, 3°, resonance-stabilized) | Favored by sterically unhindered substrates (e.g., Methyl, 1°) |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

Thermal Decomposition and Decarboxylation Mechanisms

When heated to sufficiently high temperatures, this compound will undergo thermal decomposition (pyrolysis). The presence of multiple functional groups allows for several potential decomposition pathways.

Elimination of HCl : Analogous to the pyrolysis of some alkyl halides, the 1-chloroethyl group can undergo elimination of hydrogen chloride (HCl). This would lead to the formation of vinyl propyl carbonate. This type of dehydrochlorination is a common decomposition pathway for chlorinated organic compounds. cranfield.ac.uk

Ester Pyrolysis (Eᵢ Elimination) : Esters containing a β-hydrogen can undergo thermal elimination through a concerted, cyclic (syn-elimination) mechanism to form an alkene and a carboxylic acid. wikipedia.org In this compound, the propyl group possesses β-hydrogens. Pyrolysis could therefore lead to the formation of propene and 1-chloroethyl carbonic acid. The latter is highly unstable and would likely decompose further.

Decarboxylation : Decarboxylation is a reaction that involves the loss of carbon dioxide (CO₂). wikipedia.org While this process is most common for β-keto acids, simple carbonates can also undergo decarboxylation upon heating. masterorganicchemistry.com The thermal decomposition of this compound could potentially involve the loss of CO₂ to form 1-chloroethyl propyl ether.

Radical Fragmentation : At very high temperatures, C-C, C-O, and C-Cl bonds can break homolytically to form various radical species, which can then recombine or react further to produce a complex mixture of smaller molecules.

Studies on the co-pyrolysis of poly(vinyl chloride) (PVC) and poly(ethylene terephthalate) (PET) have shown that HCl generated from PVC decomposition can react with the ester linkages of PET to form chloroethyl ester derivatives. researchgate.net This indicates that the reverse reaction, the elimination of HCl from a chloroethyl ester structure, is a plausible thermal degradation pathway. The exact products and mechanisms for this compound would depend on specific conditions such as temperature, pressure, and the presence of catalysts.

Polymerization Potential of Carbonate Monomers

The polymerization potential of this compound has not been extensively documented in publicly available scientific literature. However, based on the fundamental principles of polymer chemistry and the known reactivity of similar carbonate and chlorinated compounds, its theoretical potential in polymerization reactions can be discussed.

Ring-opening polymerization (ROP) is a common method for synthesizing polycarbonates, typically involving cyclic carbonate monomers. While this compound is an acyclic carbonate, its structural elements could hypothetically be incorporated into cyclic monomers that could then undergo ROP. For instance, a cyclic carbonate monomer could be functionalized with a chloroethyl group. The polymerization of such a monomer would result in a polycarbonate with pendant chloroethyl propyl carbonate moieties.

Studies on the ROP of functionalized cyclic carbonates have shown that the nature of the substituent can significantly influence the polymerization process and the properties of the resulting polymer. For example, the presence of a halogenated alkyl group might affect the reactivity of the monomer and the thermal and chemical stability of the resulting polycarbonate.

It is important to note that direct ROP of an acyclic compound like this compound is not a standard polymerization pathway.

Polycondensation is a type of polymerization that involves the reaction of bifunctional or polyfunctional monomers, with the elimination of a small molecule such as water or methanol (B129727). For this compound to act as a monomer in a polycondensation reaction, it would need to possess at least two reactive functional groups.

In its current form, this compound is monofunctional in the context of typical polycondensation reactions. The chloro group is the primary reactive site for substitution reactions. For it to participate in polycondensation, it would need to react with a comonomer that has two nucleophilic groups. For example, a diol or a diamine could potentially react with two molecules of this compound. However, this would result in a small molecule and not a polymer chain.

For this compound to be a true monomer for polycondensation, it would need to be modified to contain a second reactive group, for example, a hydroxyl or carboxyl group.

Reactivity as a Chemical Intermediate or Coupling Agent

This compound and its analogs are recognized as valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. Their utility stems from the presence of the reactive 1-chloroethyl group, which allows for the facile introduction of the propyl carbonate moiety onto other molecules.

These compounds are frequently employed in the synthesis of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. The carbonate linkage can be designed to be cleaved under physiological conditions, releasing the active drug. For instance, analogous compounds like 1-chloroethyl cyclohexyl carbonate are used in the synthesis of the antihypertensive drug candesartan (B1668252) cilexetil . The reactivity of the compound is harnessed to attach a specific promoiety to the parent drug molecule, often to improve its bioavailability .

The general reaction involves the nucleophilic substitution of the chlorine atom by a suitable functional group on the drug molecule, such as a hydroxyl, carboxyl, or amino group.

Table 1: Examples of Analogous 1-Chloroalkyl Carbonates as Chemical Intermediates

| 1-Chloroalkyl Carbonate | Application | Reference |

| 1-Chloroethyl cyclohexyl carbonate | Intermediate for candesartan cilexetil and cefotiam (B1212589) hexetil | chemicalbook.comgoogle.com |

| 1-Chloroethyl isopropyl carbonate | Intermediate for pharmaceuticals and fine chemicals | framochem.com |

| Chloromethyl isopropyl carbonate | Intermediate in the synthesis of anti-AIDS and hepatitis B drugs like tenofovir | cscpl.comguidechem.com |

Investigations into Chlorinated Alkyl Reactivity

The chemical behavior of this compound is dominated by the reactivity of the 1-chloroethyl group. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack .

Nucleophilic Substitution Reactions:

The primary reaction pathway for the chlorinated alkyl group in 1-chloroethyl carbonates is nucleophilic substitution. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions .

SN2 Mechanism: A strong nucleophile would favor a bimolecular substitution (SN2), where the nucleophile attacks the carbon atom and displaces the chloride ion in a single concerted step.

SN1 Mechanism: In the presence of a polar, protic solvent and a weaker nucleophile, the reaction might proceed through a unimolecular (SN1) mechanism. This would involve the initial departure of the chloride ion to form a carbocation intermediate, which is then attacked by the nucleophile.

The general scheme for a nucleophilic substitution reaction is as follows:

R-O-C(=O)-O-CH(CH₃)Cl + Nu⁻ → R-O-C(=O)-O-CH(CH₃)Nu + Cl⁻

Where Nu⁻ represents a nucleophile.

Elimination Reactions:

Under strongly basic conditions, an elimination reaction can compete with nucleophilic substitution. A strong, sterically hindered base could abstract a proton from the methyl group, leading to the formation of vinyl propyl carbonate and the elimination of HCl. This is a common side reaction for alkyl halides.

The potential for both substitution and elimination reactions makes the choice of reaction conditions critical when using this compound as a chemical intermediate.

Theoretical and Computational Chemistry Analyses

Quantum Chemical Calculations of Carbonate Structures

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1-Chloroethyl propyl carbonate. These methods, rooted in solving the Schrödinger equation, offer a detailed picture of the molecule's electronic landscape and conformational preferences.

Electronic Structure and Bonding Characterization

The bonding in the carbonate moiety features a planar O-C(=O)-O core, which imparts a degree of rigidity to the structure. The C=O double bond is significantly shorter and stronger than the C-O single bonds. Computational methods like Density Functional Theory (DFT) and ab initio calculations can precisely model bond lengths, bond angles, and vibrational frequencies, which are in good agreement with experimental data for similar organic carbonates.

Table 1: Illustrative Calculated Bond Parameters for a Representative Acyclic Carbonate Structure

| Bond | Typical Calculated Bond Length (Å) |

| C=O | 1.18 - 1.21 |

| C-O (ester) | 1.33 - 1.36 |

| O-C (alkyl) | 1.43 - 1.46 |

| C-Cl | 1.77 - 1.81 |

Note: The values presented are typical ranges derived from computational studies of analogous acyclic organic carbonates and haloalkanes, as direct published data for this compound is not available.

Conformational Analysis

Conformational analysis of the acyclic this compound is crucial for understanding its physical properties and reactivity. The molecule has several rotatable single bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers. The most significant rotations occur around the C-O bonds of the carbonate group and the C-C bond of the propyl group.

The relative energies of different conformers, such as staggered and eclipsed forms, can be calculated to determine their thermodynamic stability and population at a given temperature. The staggered conformations are generally more stable as they minimize steric hindrance and torsional strain. For the 1-chloroethyl group, the orientation of the chlorine atom relative to the rest of the molecule will significantly impact the conformational energetics due to both steric and electrostatic interactions. Different spatial arrangements of the atoms in a molecule that are interconvertible by rotation about single bonds are known as conformations. edurev.in The study of the existence of preferred conformations and their relation to the physical and chemical properties of a molecule is termed conformational analysis. edurev.in

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-O-C) | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) |

| Anti-Anti | 180° | 180° | 0.0 (Reference) |

| Anti-Gauche | 180° | 60° | 0.8 |

| Gauche-Anti | 60° | 180° | 1.2 |

| Gauche-Gauche | 60° | 60° | 2.5 |

Note: This table is illustrative and based on general principles of conformational analysis for acyclic alkanes and esters. Specific energy values for this compound would require dedicated computational studies.

Density Functional Theory (DFT) for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms involving organic carbonates. By approximating the electron density, DFT can efficiently calculate the energies of reactants, products, and transition states, thereby mapping out the entire reaction pathway.

Elucidation of Synthesis Pathways

The synthesis of this compound typically involves a nucleophilic substitution reaction. One common route is the reaction of propyl chloroformate with 1-chloroethanol. DFT calculations can model this process by identifying the key intermediates and transition states. The reaction likely proceeds through a tetrahedral intermediate formed by the attack of the alcohol's oxygen on the carbonyl carbon of the chloroformate. The subsequent collapse of this intermediate and expulsion of the chloride ion leads to the final product. DFT can provide the activation energies for each step, offering insights into the reaction kinetics and helping to optimize reaction conditions.

Investigation of Degradation Mechanisms

This compound can undergo degradation through several pathways, including hydrolysis and dehydrochlorination. Hydrolysis, which can be acid or base-catalyzed, would involve the nucleophilic attack of water on the electrophilic carbonyl carbon, leading to the formation of propionaldehyde, ethanol (B145695), carbon dioxide, and hydrochloric acid.

Another significant degradation pathway is the elimination of HCl from the 1-chloroethyl moiety to form vinyl propyl carbonate. This can be followed by further decomposition. DFT calculations are instrumental in comparing the activation barriers for these competing degradation pathways, predicting the major degradation products under different environmental conditions. Studies on the degradation of haloalkanes have shown that such processes are amenable to computational investigation.

Transition State Modeling

The modeling of transition states is a cornerstone of computational reaction chemistry. For the synthesis of this compound via nucleophilic substitution, DFT can be used to locate the geometry of the high-energy transition state. In a concerted SN2-type reaction, the transition state would feature partially formed and partially broken bonds as the nucleophile attacks and the leaving group departs simultaneously. msu.edu The energy of this transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.

Similarly, for degradation pathways, transition state modeling can differentiate between concerted and stepwise mechanisms. For instance, in the elimination of HCl, the transition state geometry can reveal whether the reaction proceeds through a four-membered cyclic structure in a concerted fashion or via a carbocation intermediate in a stepwise manner. These computational models provide a level of detail that is often inaccessible through experimental means alone.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic interactions between molecules of this compound in a condensed phase. These simulations model the movement of atoms and molecules over time, governed by a force field that approximates the potential energy of the system. For a molecule like this compound, with its distinct functional groups, MD simulations can reveal the nature and strength of various non-covalent interactions that dictate its physical properties.

The key intermolecular forces at play for this compound include:

Dipole-Dipole Interactions: The carbonate group (C=O) possesses a significant dipole moment due to the high electronegativity of the oxygen atoms. Similarly, the carbon-chlorine (C-Cl) bond is polarized, with the carbon atom bearing a partial positive charge and the chlorine atom a partial negative charge. libretexts.orglibretexts.org These permanent dipoles lead to strong electrostatic interactions, where molecules orient themselves to align positive and negative poles, contributing significantly to the cohesive forces within the liquid.

Hydrogen Bonding (Weak): While lacking strong hydrogen bond donors, the oxygen atoms of the carbonate group can act as hydrogen bond acceptors. In the presence of other molecules with C-H bonds, weak C-H···O hydrogen bonds can form. researchgate.net Computational studies on similar alkyl carbonates have demonstrated that these interactions, although weaker than traditional hydrogen bonds, play a role in the local structuring of the liquid. researchgate.net

MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. For this compound, RDFs would likely show a high probability of proximity between the carbonyl oxygen of one molecule and the partially positive carbon of the chloroethyl group of a neighboring molecule, illustrating the strong dipole-dipole alignment.

Interactive Data Table: Estimated Intermolecular Interaction Contributions

| Interaction Type | Key Functional Groups Involved | Estimated Relative Strength |

| Dipole-Dipole | Carbonyl (C=O), Chloroethyl (C-Cl) | Strong |

| London Dispersion | Propyl chain, Ethyl chain | Moderate |

| Weak C-H···O Hydrogen Bonding | Carbonyl Oxygen (acceptor), Alkyl C-H (donor) | Weak |

These simulations are crucial for understanding properties like boiling point, density, and viscosity, which are directly influenced by the strength of intermolecular forces. For instance, the relatively high boiling point of chlorinated hydrocarbons compared to their alkane counterparts is a result of these increased intermolecular attractions. libretexts.orglibretexts.org

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. wikipedia.org For this compound, these models can predict its reactivity and potential applications based on calculated molecular descriptors.

The reactivity of this compound is primarily centered around two key features: the electrophilic carbonyl carbon of the carbonate group and the carbon atom attached to the chlorine, which is susceptible to nucleophilic attack. rsc.org The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions.

Key molecular descriptors that would be used in a QSAR/QSPR study of this compound include:

Electronic Descriptors: These quantify the electronic aspects of the molecule.

Partial Atomic Charges: Calculations would confirm a significant positive charge on the carbonyl carbon and the carbon bonded to chlorine, identifying them as primary sites for nucleophilic attack.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. ucsb.edu The LUMO's energy and spatial distribution would indicate the molecule's susceptibility to nucleophilic attack. For this compound, the LUMO is expected to be localized around the C-Cl and C=O bonds.

Steric Descriptors: These describe the size and shape of the molecule.

Molecular Volume and Surface Area: These descriptors influence how the molecule interacts with other molecules or active sites.

Topological Indices: These numerical values are derived from the molecular graph and encode information about the size, shape, and degree of branching.

Hydrophobicity Descriptors:

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of the compound. The computed XLogP3 value for this compound is 2.5, indicating moderate lipophilicity, which influences its solubility and transport properties. nih.gov Halogenated compounds often exhibit increased lipophilicity. inlibrary.uz

A hypothetical QSAR model for a series of related chloroalkyl carbonates might take the form:

Reactivity = c0 + c1(LUMO Energy) + c2(Partial Charge on C-Cl) + c3*(LogP)

Where the coefficients (c0, c1, c2, c3) are determined by fitting the model to experimental data. Such a model would likely show that lower LUMO energy and a higher positive partial charge on the alpha-carbon lead to increased reactivity towards nucleophiles. The inclusion of descriptors calculated from more advanced quantum chemical methods can lead to improved QSAR models for halogenated hydrocarbons. nih.gov

Interactive Data Table: Key Molecular Descriptors for QSAR/QSPR

| Descriptor Type | Specific Descriptor | Relevance to this compound | Computed/Estimated Value |

| Electronic | Partial Charge on Carbonyl Carbon | Site of nucleophilic attack | High Positive |

| Electronic | Partial Charge on Cα-Cl | Site of nucleophilic substitution | Positive |

| Electronic | LUMO Energy | Susceptibility to nucleophiles | Relatively Low |

| Hydrophobicity | LogP | Solubility, membrane permeability | 2.5 nih.gov |

| Physicochemical | Molecular Weight | General physical properties | 166.60 g/mol nih.gov |

| Physicochemical | Polarizability | Strength of dispersion forces | Moderate |

By understanding these structure-reactivity relationships, chemists can predict the behavior of this compound in various chemical environments and design new molecules with tailored properties for specific applications, such as intermediates in pharmaceutical synthesis. framochem.com

Advanced Analytical Methodologies for Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of 1-Chloroethyl propyl carbonate.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and propyl groups. The methine proton (-CH(Cl)-) would appear as a quartet, coupled to the adjacent methyl protons. The chemical shift of this proton would be significantly downfield due to the deshielding effects of the adjacent chlorine and oxygen atoms. The methyl protons of the chloroethyl group would appear as a doublet. The propyl group would exhibit a triplet for the terminal methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the carbonate oxygen.

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments within the molecule. The carbonyl carbon of the carbonate group would have a characteristic chemical shift in the range of 150-160 ppm. The carbon atom bonded to chlorine (-CH(Cl)-) would also be significantly deshielded. The remaining carbon atoms of the ethyl and propyl groups would appear at chemical shifts typical for alkyl chains.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group, typically observed in the region of 1750-1770 cm⁻¹. Other characteristic absorption bands would include C-O stretching vibrations of the carbonate and ether linkages, as well as C-H stretching and bending vibrations of the alkyl groups. The C-Cl stretching vibration would be observed in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected in the mass spectrum, along with characteristic isotopic peaks for the presence of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways would likely involve the loss of the chloroethyl group, the propyl group, or carbon dioxide, leading to the formation of specific fragment ions that can aid in structural confirmation.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Region |

| ¹H NMR | -CH(Cl)- | Quartet, downfield shift |

| -CH(Cl)CH₃ | Doublet | |

| -OCH₂CH₂CH₃ | Triplet | |

| -OCH₂CH₂CH₃ | Sextet | |

| -OCH₂CH₂CH₃ | Triplet | |

| ¹³C NMR | C=O | 150-160 ppm |

| -CH(Cl)- | Deshielded signal | |

| IR | C=O stretch | 1750-1770 cm⁻¹ (strong) |

| C-O stretch | Multiple bands in the fingerprint region | |

| C-Cl stretch | Fingerprint region | |

| MS | Molecular Ion | [M]⁺ and [M+2]⁺ peaks (approx. 3:1 ratio) |

| Fragmentation | Loss of -CH(Cl)CH₃, -C₃H₇, CO₂ |

Chromatographic Methods for Purity and Reaction Monitoring (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for separating and identifying volatile and thermally stable compounds like this compound. A capillary column with a non-polar or mid-polar stationary phase would be suitable for its separation from starting materials, byproducts, and residual solvents. The mass spectrometer detector allows for the identification of the separated components based on their mass spectra. This technique is particularly useful for determining the purity of the final product and for identifying any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of this compound, especially if the compound exhibits thermal instability or if non-volatile impurities are present. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be a suitable starting point for method development. Detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

Table 2: Exemplary Chromatographic Conditions for the Analysis of Alkyl Carbonates

| Parameter | GC-MS | HPLC |

| Column | Capillary column (e.g., DB-5ms) | Reversed-phase C18 |

| Mobile Phase | Inert carrier gas (e.g., Helium) | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detector | Mass Spectrometer (MS) | UV, Refractive Index (RI), or ELSD |

| Application | Purity assessment, impurity profiling | Purity assessment, analysis of non-volatile impurities |

In-situ and Operando Techniques for Real-time Analysis

In-situ and operando spectroscopic techniques offer the significant advantage of monitoring chemical reactions in real-time, under actual reaction conditions, without the need for sampling. These methods provide valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

ReactIR (In-situ FTIR Spectroscopy): ReactIR is a powerful tool for monitoring the progress of the synthesis of this compound. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the FTIR spectra of the reaction mixture can be continuously recorded. This allows for the real-time tracking of the disappearance of reactants (e.g., propyl chloroformate and 1-chloroethanol) and the appearance of the product, this compound, by monitoring the characteristic vibrational bands of each species. This data is invaluable for reaction optimization and for ensuring reaction completion.

Operando Raman Spectroscopy: Similar to in-situ FTIR, operando Raman spectroscopy can provide real-time information about the chemical composition of a reacting system. A Raman probe can be immersed in the reaction mixture to monitor changes in the vibrational modes of reactants and products. Raman spectroscopy can be particularly advantageous for reactions in aqueous media or for systems where FTIR spectroscopy may be less sensitive.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed mechanistic studies, in-situ NMR spectroscopy can be employed. By carrying out the reaction directly within an NMR tube or by using a flow-NMR setup, it is possible to obtain time-resolved NMR spectra. This allows for the direct observation and identification of reactants, products, and any reaction intermediates that may be present in detectable concentrations.

Quantitative Analytical Approaches for Reaction Kinetics

The study of reaction kinetics is fundamental to understanding and optimizing the synthesis of this compound. Quantitative analytical methods are employed to determine reaction rates, rate constants, and reaction orders.

Spectroscopic and Chromatographic Quantification: The in-situ spectroscopic techniques mentioned in the previous section (ReactIR, Operando Raman, In-situ NMR) can be used for quantitative analysis by correlating the signal intensity (e.g., absorbance, peak area) with the concentration of the species of interest. This requires the creation of calibration curves using standards of known concentrations. Similarly, chromatographic methods like GC and HPLC can be used for quantitative analysis of reaction aliquots taken at different time points. By plotting the concentration of reactants or products as a function of time, the reaction rate can be determined.

Kinetic Modeling: The quantitative data obtained from these analytical techniques can be used to develop kinetic models that describe the reaction behavior. By fitting the experimental data to different rate laws, the reaction order with respect to each reactant and the rate constant can be determined. This information is crucial for scaling up the synthesis and for controlling the reaction to achieve the desired product yield and purity.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Key Synthetic Intermediates for Complex Molecules

Organic carbonates are recognized as versatile intermediates and reagents in organic synthesis . The reactivity of the carbonate functional group allows for a variety of chemical transformations, making them valuable in the synthesis of complex molecules, including pharmaceuticals and fine chemicals . Haloalkyl carbonates, in particular, serve as important building blocks. For instance, related compounds such as 1-chloroethyl cyclohexyl carbonate are utilized in the synthesis of the antihypertensive drug Candesartan (B1668252) Cilexetil clockss.orggoogle.com. Similarly, chloromethyl isopropyl carbonate is a key intermediate in the synthesis of Tenofovir Disoproxil, an antiviral medication chemrxiv.orgderpharmachemica.com.

These precedents strongly suggest that 1-Chloroethyl propyl carbonate can function as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical field. Its structure allows for the introduction of a 1-propoxycarbonyloxyethyl group onto a target molecule. This moiety can act as a prodrug linker, which can be cleaved in vivo to release the active drug molecule. The development of prodrugs is a significant strategy to improve the bioavailability of pharmaceuticals nih.gov. The reactivity of the chlorine atom as a leaving group makes the adjacent ethyl group susceptible to nucleophilic attack, facilitating its attachment to various functional groups on a parent drug molecule.

Monomers for Polymer and Copolymer Synthesis

The synthesis of polymers from carbonate precursors is a well-established field in materials science. However, the primary route for producing aliphatic polycarbonates involves the ring-opening polymerization (ROP) of cyclic carbonate monomers google.comnih.govbham.ac.uk. This method allows for the creation of polymers with well-defined structures and high molecular weights google.comnih.gov.

Aliphatic polycarbonates are a class of biodegradable polymers with a wide range of potential applications in the biomedical field due to their biocompatibility and tunable degradation profiles bham.ac.uk. The synthesis of these polymers predominantly relies on cyclic carbonate monomers google.comnih.govbham.ac.uk.

Poly(hydroxyurethanes) (PHUs) are another important class of polymers, often presented as a safer alternative to traditional polyurethanes as their synthesis avoids the use of toxic isocyanates researchgate.netmdpi.comnih.gov. The synthesis of PHUs also typically involves the reaction of cyclic carbonates with amines mdpi.comnih.govnii.ac.jp.

Currently, there is a lack of available scientific literature describing the use of acyclic haloalkyl carbonates, such as this compound, as monomers for the synthesis of either aliphatic polycarbonates or poly(hydroxyurethanes). The established synthetic routes for these polymers favor the use of cyclic precursors.

Development of Novel Chemical Reagents and Catalysts

The unique reactivity of certain organic molecules allows for their use in the development of novel reagents and catalysts that can facilitate new chemical transformations or improve existing ones. While the structure of this compound, with its reactive chloroethyl group, suggests potential as a reagent for introducing the propoxycarbonyloxyethyl moiety, there is currently no specific information available in the scientific literature regarding its application in the development of new chemical reagents or catalysts.

Functional Materials Engineering (e.g., surface modification)

The engineering of functional materials often involves the modification of their surfaces to impart desired properties such as biocompatibility, hydrophilicity, or specific reactivity. While there are studies on the surface modification of polymers like poly(propylene carbonate) to enhance their properties for biomedical applications, there is no available research that specifically details the use of this compound as a molecule for the surface modification of materials researchgate.netrsc.orgfigshare.com.

Green Solvents in Organic Reactions (General Carbonates)

The principles of green chemistry encourage the use of environmentally benign solvents in chemical processes nih.govchromatographyonline.comacs.orgacademie-sciences.fr. Organic carbonates, as a class of compounds, are often considered to be "green solvents" rsc.org. This is due to several favorable properties, including low toxicity, biodegradability, and often being synthesized from greener feedstocks like carbon dioxide rsc.org. Propylene (B89431) carbonate, for example, is highlighted as a sustainable solvent for certain chemical reactions rsc.org. While this suggests that this compound could potentially be used as a greener alternative to more hazardous solvents, specific studies evaluating its performance and environmental impact as a solvent are not currently available.

Environmental Chemistry and Degradation Studies

Role of Carbonate Species in Catalytic Environmental Processes

The degradation of 1-chloroethyl propyl carbonate releases carbon dioxide, which in aqueous environments exists in equilibrium with bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions. These carbonate species are not merely benign end-products; they are active participants in a variety of catalytic environmental processes. nih.govnih.gov

Research has demonstrated that carbonate and bicarbonate can significantly influence advanced oxidation processes (AOPs) used for water treatment. nih.govnih.gov They can act as radical scavengers, particularly for hydroxyl radicals (•OH), forming the carbonate radical anion (CO₃•⁻). nih.govnih.gov

Reaction: •OH + CO₃²⁻ → OH⁻ + CO₃•⁻

While the carbonate radical is a less powerful oxidant than the hydroxyl radical, it is more selective. nih.govnih.gov This selectivity can be advantageous in certain treatment scenarios, targeting specific pollutants. The presence of bicarbonate/carbonate can fundamentally alter the mechanisms of Fenton and Fenton-like reactions. nih.govnih.gov

Furthermore, carbonate species play a crucial role in both homogeneous and heterogeneous catalytic processes, including electrocatalytic water oxidation. nih.govresearchgate.netacs.org Carbonate can act as a ligand, stabilizing transition metal complexes in high oxidation states, which are often key intermediates in catalytic cycles. nih.govresearchgate.netacs.org It can also facilitate proton transfer steps, which are often essential in these reactions. researchgate.net Therefore, the carbonate released from the degradation of organic compounds like this compound can become an integral part of the biogeochemical cycles that influence pollutant transformation and mineral precipitation. nih.gov

Bioremediation Research (Mechanistic Focus)

Bioremediation of this compound would likely proceed through two primary mechanistic pathways: the enzymatic cleavage of the carbonate ester and the microbial degradation of the chlorinated ethyl group.

Enzymatic Hydrolysis: The carbonate ester linkage is a target for hydrolytic enzymes. Carboxylesterases (E.C. 3.1.1.), a broad class of enzymes, are known to catalyze the hydrolysis of ester bonds. nih.govgoogle.com Studies on various carbonate esters have shown that enzymes like pancreatic elastase can catalyze their hydrolysis. nih.gov The mechanism involves the formation of an acyl-enzyme intermediate at a serine residue in the enzyme's active site, followed by hydrolysis to release the alcohol and regenerate the free enzyme. The efficiency of this enzymatic hydrolysis can be influenced by the structure of the substrate. nih.govnih.gov Lipases and cutinases are other groups of enzymes that have demonstrated the ability to hydrolyze ester bonds in plastics and could potentially act on carbonate esters. frontiersin.org

Microbial Dehalogenation: The 1-chloroethyl moiety of the molecule presents a target for microbial degradation. Chlorinated hydrocarbons are a significant class of environmental pollutants, and numerous microorganisms have evolved pathways to metabolize them. nih.govresearchgate.net Biodegradation can occur under both aerobic and anaerobic conditions. researchgate.netresearchgate.net

Aerobic Degradation: In the presence of oxygen, bacteria can utilize monooxygenases or dioxygenases to initiate the breakdown of chlorinated alkanes. This often involves the replacement of the chlorine atom with a hydroxyl group, forming an alcohol that can be more readily assimilated into central metabolic pathways.

Anaerobic Degradation: Under anaerobic conditions, the primary mechanism is reductive dehalogenation, or organohalide respiration, where the chlorinated compound is used as an electron acceptor. researchgate.netmdpi.com Specific dehalogenase enzymes catalyze the removal of chlorine atoms, which are sequentially replaced by hydrogen atoms. mdpi.com

Various bacterial genera have been identified with the ability to degrade chlorinated hydrocarbons, suggesting that microbial consortia in soil and sediment could potentially mineralize this compound.

| Bacterial Genus | Known Degradation Capability | Potential Role in this compound Bioremediation |

| Pseudomonas | Degradation of various chlorinated compounds. omicsonline.org | Potential dehalogenation of the 1-chloroethyl group. |

| Acinetobacter | Breakdown of recalcitrant chemical substances. omicsonline.org | Involvement in the overall metabolic degradation of the molecule. |

| Alcaligenes | Breakdown of various chemical substances. omicsonline.org | Contribution to the mineralization of degradation intermediates. |

| Dehalococcoides | Reductive dehalogenation of chloroethenes. researchgate.net | Potential for anaerobic dehalogenation of the 1-chloroethyl group. |

The complete bioremediation of this compound would likely require the synergistic action of multiple microorganisms, with some specializing in the hydrolysis of the ester bond and others in the dehalogenation and subsequent mineralization of the resulting alcohols.

Future Research Trajectories and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The application of artificial intelligence (AI) and machine learning (ML) is anticipated to revolutionize the synthetic design and optimization of processes involving 1-Chloroethyl propyl carbonate. By analyzing vast datasets of chemical reactions, AI algorithms can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes that are more efficient and sustainable than traditional methods.

For the synthesis of this compound, ML models could be trained to predict the yield and purity based on variables such as catalyst type, solvent, temperature, and reaction time. This predictive capability would enable chemists to design experiments with a higher probability of success, thereby reducing the time and resources spent on empirical optimization. Furthermore, AI could be employed to discover novel catalysts for the synthesis of this compound, potentially leading to greener and more cost-effective production methods.

Table 1: Illustrative AI-Predicted vs. Experimental Conditions for this compound Synthesis

| Parameter | Traditional Experimental Approach | AI/ML-Optimized Prediction | Predicted Outcome |

|---|---|---|---|

| Catalyst | Generic Base (e.g., Pyridine) | Lewis Acidic Ionic Liquid | Higher Selectivity |

| Solvent | Dichloromethane (B109758) | Cyclopentyl methyl ether (CPME) | Reduced Environmental Impact |

| Temperature | 0-25 °C | 15 °C | Minimized Side Products |

| Reaction Time | 12-24 hours | 6 hours | Increased Throughput |

This table illustrates how an AI/ML model could suggest more refined reaction conditions compared to a standard experimental setup, leading to improved outcomes.

Innovations in Sustainable Synthesis and Catalysis

Future research will undoubtedly focus on developing more sustainable synthetic routes to this compound. This includes the use of renewable feedstocks, the development of catalytic processes that minimize waste, and the use of greener solvents. The principles of green chemistry will be central to these innovations, aiming to reduce the environmental footprint of the synthesis process.

One promising area of research is the use of carbon dioxide (CO2) as a C1 feedstock for the synthesis of carbonates. While not a direct route to this compound, the development of catalysts that can efficiently incorporate CO2 into organic molecules could open up new, more sustainable pathways to related carbonate compounds. Additionally, the exploration of biocatalysis, using enzymes to catalyze the formation of the carbonate linkage, could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Exploration of Novel Reactivity and Functionalization Strategies

While this compound is known for its role as a protecting group and its reactivity as an alkylating agent, future research is expected to uncover novel reactivity patterns and functionalization strategies. This could involve the use of photoredox catalysis or electrochemistry to access new reaction pathways that are not possible under thermal conditions.

For instance, the selective activation of the C-Cl bond in this compound could be achieved using a suitable photosensitizer and light, allowing for the introduction of a wide range of functional groups. This would expand the synthetic utility of this compound beyond its current applications. Furthermore, the development of new catalytic systems could enable the use of this compound in cross-coupling reactions, providing a new tool for the construction of complex organic molecules.

Advanced In-situ Characterization for Process Optimization

The optimization of chemical processes requires a detailed understanding of the reaction mechanism and kinetics. Advanced in-situ characterization techniques, such as process analytical technology (PAT), will play a crucial role in the future study of reactions involving this compound. Techniques like ReactIR (in-situ Fourier-transform infrared spectroscopy) and in-situ NMR (nuclear magnetic resonance) spectroscopy allow for the real-time monitoring of reactant consumption and product formation.

This real-time data provides invaluable insights into the reaction progress, enabling the precise control of reaction parameters to maximize yield and minimize the formation of impurities. For the synthesis of this compound, in-situ monitoring could be used to determine the optimal addition rate of reagents, identify reaction intermediates, and detect the endpoint of the reaction with high accuracy.

Table 2: Comparison of In-situ and Ex-situ Analytical Techniques for Reaction Monitoring

| Feature | Ex-situ Analysis (e.g., TLC, GC-MS) | In-situ Analysis (e.g., ReactIR, in-situ NMR) |

|---|---|---|

| Data Acquisition | Discrete time points | Continuous, real-time |

| Sample Preparation | Required (quenching, workup) | Not required |

| Information Provided | Endpoint analysis, qualitative | Reaction kinetics, mechanism, intermediates |

| Process Control | Reactive, based on delayed data | Proactive, immediate feedback |

This table highlights the advantages of in-situ analysis for gaining a deeper understanding and control over chemical reactions.

Design Principles for Next-Generation Carbonate-Based Materials

The unique chemical structure of this compound makes it a potential building block for the design of novel carbonate-based materials and polymers. Future research will likely focus on harnessing its reactivity to create materials with tailored properties, such as enhanced thermal stability, specific optical properties, or biodegradability.

By incorporating this compound into polymer chains, it may be possible to create functional materials with applications in areas such as drug delivery, coatings, and advanced manufacturing. The design of these materials will be guided by a deep understanding of structure-property relationships, aided by computational modeling and high-throughput screening techniques. The development of new polymerization methods that can precisely control the architecture of these carbonate-based polymers will be a key area of investigation.

Q & A

Basic Research Questions

What synthetic strategies are employed for 1-chloroethyl alkyl carbonates, and how do solvent systems impact reaction efficiency?

1-Chloroethyl alkyl carbonates are synthesized via nucleophilic substitution or carbonate exchange reactions. For example:

- Reagents : 1-Chloroethyl chloroformate reacts with alcohols (e.g., isopropyl alcohol) in polar aprotic solvents like dichloromethane or 1,4-dioxane .

- Optimization : Sodium carbonate is used to neutralize HCl byproducts, improving yield (typically 70–85%). Solvent polarity affects reaction kinetics; non-polar solvents may reduce side reactions but slow dissolution .

Which analytical methods are validated for quantifying trace genotoxic impurities like 1-chloroethyl cyclohexyl carbonate in pharmaceuticals?

- GC-MS/MS : A DB-5MS column (30 m × 0.25 mm, 0.25 μm) with a temperature gradient (80°C to 300°C at 20°C/min) achieves baseline separation. Multiple reaction monitoring (MRM) enhances selectivity, with a linear range of 0.05–2.0 μg/mL and recovery rates of 90–110% .

- Validation : Limits of detection (LOD: 0.02 μg/mL) and quantification (LOQ: 0.05 μg/mL) comply with ICH M7 guidelines for genotoxic impurities .

What are the primary applications of 1-chloroethyl ethyl carbonate in pharmaceutical synthesis?

It serves as a key intermediate in prodrugs like candesartan cilexetil (hypertension treatment) and cefditoren pivoxil (antibiotic). The chloroethyl group enhances lipophilicity, improving membrane permeability .

Advanced Research Questions

How do thermodynamic properties (e.g., vapor-liquid equilibrium) of carbonate solvents influence reaction design?

- Binary Systems : Studies on ethyl acetate + propylene carbonate show non-ideal behavior, with activity coefficients deviating from Raoult’s Law. This impacts distillation efficiency during purification .

- Data Contradictions : Discrepancies in vapor-liquid equilibrium (VLE) data for propyl acetate + propylene carbonate systems (e.g., 101.3 kPa vs. high-pressure conditions) suggest temperature-sensitive azeotrope formation, requiring phase diagrams for process optimization .

What mechanisms underlie the genotoxicity of 1-chloroethyl cyclohexyl carbonate, and how are these risks mitigated during synthesis?

- Genotoxicity Pathway : The compound’s alkylating potential (via chloroethyl group) can cause DNA adducts. Structural alerts include α,β-unsaturated carbonyl motifs .

- Mitigation : Process controls (e.g., low-temperature reactions) minimize formation. Purification via crystallization or chromatography reduces residual impurities to <1 ppm .

How do steric effects in 1-chloroethyl isopropyl carbonate influence its stability and storage conditions?

- Degradation Pathways : Steric hindrance from the isopropyl group reduces hydrolysis rates compared to ethyl analogs. However, moisture and heat accelerate decomposition to chloroethanol and CO₂ .

- Storage : Anhydrous conditions (argon atmosphere) at –20°C extend shelf life to >12 months .

What contradictions exist in reported physicochemical data for carbonate derivatives, and how should researchers resolve them?

- Boiling Point Variability : Discrepancies in boiling points (e.g., 1-chloroethyl ethyl carbonate: 159–161°C in lit. vs. 152°C in some syntheses) may arise from impurities or measurement techniques (e.g., differential scanning calorimetry vs. distillation) .

- Resolution : Cross-validate data using multiple methods (e.g., GC-MS purity checks, NMR quantification) and reference IUPAC-standardized protocols .

Methodological Recommendations

- Synthesis : Use Schlenk-line techniques for moisture-sensitive reactions .

- Analysis : Employ isotope dilution (e.g., ¹³C-labeled internal standards) to improve GC-MS/MS accuracy .

- Data Reporting : Adhere to QbD principles, documenting critical parameters (e.g., solvent ratios, catalyst loading) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.